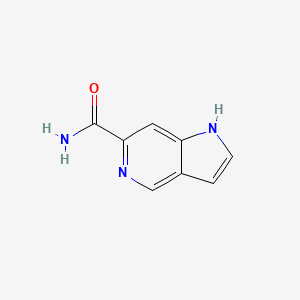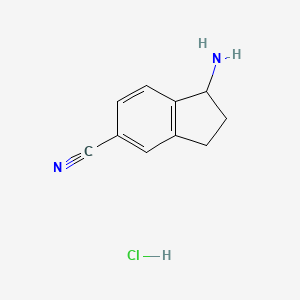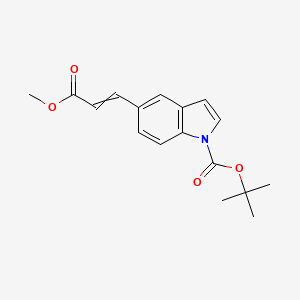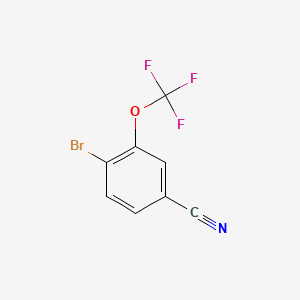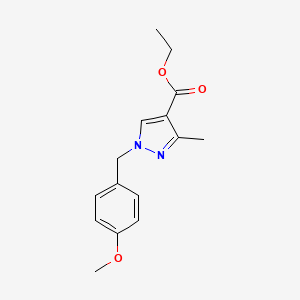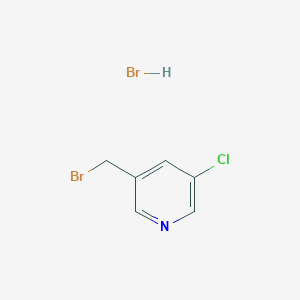![molecular formula C10H16N2 B1375473 3-[(Dimethylamino)methyl]-5-methylaniline CAS No. 884341-48-4](/img/structure/B1375473.png)
3-[(Dimethylamino)methyl]-5-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Dimethylamino)methyl]-5-methylaniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a dimethylamino group attached to a methyl-substituted aniline ring
準備方法
Synthetic Routes and Reaction Conditions:
-
Reductive Alkylation: One common method for synthesizing 3-[(Dimethylamino)methyl]-5-methylaniline involves the reductive alkylation of 5-methylaniline with formaldehyde and dimethylamine. The reaction typically occurs in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
-
Mannich Reaction: Another approach is the Mannich reaction, where 5-methylaniline reacts with formaldehyde and dimethylamine under acidic conditions to form the desired product.
Industrial Production Methods:
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
化学反応の分析
Types of Reactions:
-
Oxidation: 3-[(Dimethylamino)methyl]-5-methylaniline can undergo oxidation reactions to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
-
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学的研究の応用
Chemistry:
Organic Synthesis: 3-[(Dimethylamino)methyl]-5-methylaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active amines.
Industry:
Materials Science: The compound is utilized in the production of polymers and resins, contributing to the development of advanced materials with specific properties.
Textile Industry: It is employed in the synthesis of dyes and colorants for textile applications.
作用機序
The mechanism of action of 3-[(Dimethylamino)methyl]-5-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group enhances its binding affinity to these targets, facilitating various biochemical processes. The compound can act as an inhibitor or activator, depending on the specific pathway involved.
類似化合物との比較
N,N-Dimethylaniline: Similar in structure but lacks the methyl group on the aromatic ring.
N-Methylaniline: Contains only one methyl group attached to the nitrogen atom.
Aniline: The parent compound without any substituents on the nitrogen or aromatic ring.
Uniqueness:
3-[(Dimethylamino)methyl]-5-methylaniline is unique due to the presence of both the dimethylamino group and the methyl group on the aromatic ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
特性
IUPAC Name |
3-[(dimethylamino)methyl]-5-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8-4-9(7-12(2)3)6-10(11)5-8/h4-6H,7,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBYHBHCQFEPGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
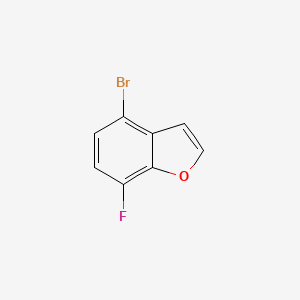
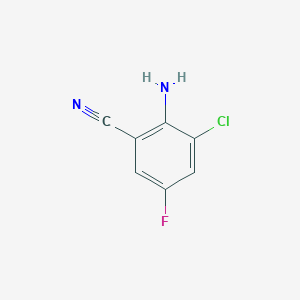
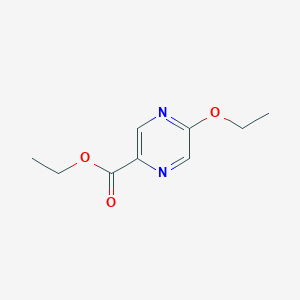
![1-[(Tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid](/img/structure/B1375394.png)
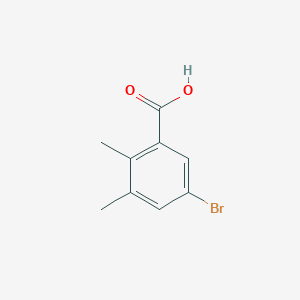


![1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B1375403.png)
